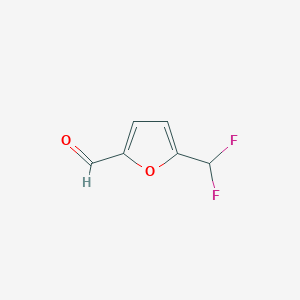

5-Difluoromethyl 2-furancarboxaldehyde

Descripción general

Descripción

Safety and Hazards

Mecanismo De Acción

Target of Action

5-Difluoromethyl 2-furancarboxaldehyde is an organic compound that is primarily involved in the synthesis of bio-based materials . It is an oxidation product of 5-hydroxymethyl furfural (HMF), which can be prepared from fructose . The primary targets of this compound are the biochemical pathways that convert fructose into HMF and subsequently into 2,5-furandicarboxylic acid (FDCA) .

Mode of Action

The compound interacts with its targets through a series of oxidation reactions . In the presence of certain catalysts, 5-hydroxymethyl furfural (HMF) is oxidized to form this compound . This process is part of a larger electrocatalytic synthesis pathway .

Biochemical Pathways

The affected biochemical pathway is the conversion of fructose into HMF and subsequently into FDCA . This pathway is part of biomass conversion and biorefineries, which provide a feasible and novel way to address energy crisis and environmental deterioration . The downstream effects include the production of FDCA, a significant platform chemical that can potentially replace petroleum-derived terephthalate acid (TPA) and produce green polymers such as polyethylene-2,5-furandicarboxylate (PEF) .

Result of Action

The result of the action of this compound is the production of FDCA . FDCA is a renewable building block for the production of polyfurandicarboxylates, which are biodegradable polyesters expected to substitute their classical counterparts derived from fossil resources .

Action Environment

The action of this compound is influenced by environmental factors such as the presence of catalysts and the ambient temperature . These factors can affect the efficiency of the conversion process from HMF to FDCA . Furthermore, the compound’s action is part of a broader effort to develop economical and environment-friendly synthesis methods in industrial applications .

Propiedades

IUPAC Name |

5-(difluoromethyl)furan-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F2O2/c7-6(8)5-2-1-4(3-9)10-5/h1-3,6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAGUYIZBWWVNRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(=C1)C(F)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

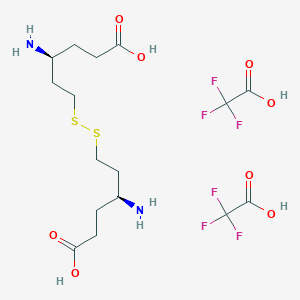

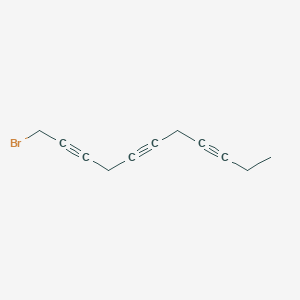

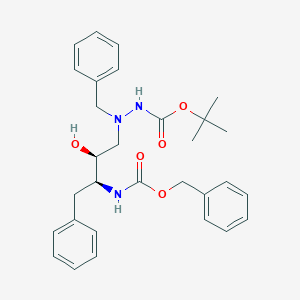

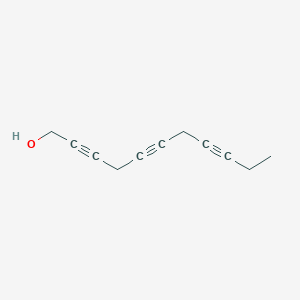

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4S)-5-(7,8-dimethyl-2,4-dioxo-1H-benzo[g]pteridin-10-ium-10-yl)-2,3,4-trihydroxypentyl] hydrogen phosphate](/img/structure/B114368.png)

![4,6,10,12,16,18,22,24,25,26,27,28-Dodecamethylpentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3(28),4,6,9(27),10,12,15,17,19(26),21,23-dodecaene-5,11,17,23-tetrol](/img/structure/B114396.png)